2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
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Overview
Description
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C18H16ClFN2O2 It is known for its unique chemical structure, which includes a pyrrolidine ring, a sulfonamide group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and amide formation The process begins with the halogenation of a benzene ring to introduce chlorine and fluorine atomsFinally, the pyrrolidine ring is attached via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce corresponding acids and amines .
Scientific Research Applications
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE
- 2-CHLORO-4-FLUORO-1-NITROBENZENE
Uniqueness
Compared to similar compounds, 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H16ClFN2O3S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-11-13(19)5-8-16(15)25(23,24)20-14-6-3-12(4-7-14)17(22)21-9-1-2-10-21/h3-8,11,20H,1-2,9-10H2 |
InChI Key |
SROJCXGYWZXKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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